molecular formula C11H13Br2NOS B14905337 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide

4,5-dibromo-N-cyclohexylthiophene-2-carboxamide

Cat. No.: B14905337
M. Wt: 367.10 g/mol
InChI Key: LCWYLDRJEVHJRG-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is a chemical compound with the molecular formula C11H13Br2NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-cyclohexylthiophene-2-carboxamide depends on its specific application. In organic electronics, its role as a conjugated system allows for efficient charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary based on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-N-cyclohexylthiophene-2-carboxamide is unique due to the presence of both bromine atoms and a cyclohexyl group, which can influence its reactivity and properties. The cyclohexyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its overall stability .

Properties

Molecular Formula

C11H13Br2NOS

Molecular Weight

367.10 g/mol

IUPAC Name

4,5-dibromo-N-cyclohexylthiophene-2-carboxamide

InChI

InChI=1S/C11H13Br2NOS/c12-8-6-9(16-10(8)13)11(15)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,14,15)

InChI Key

LCWYLDRJEVHJRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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